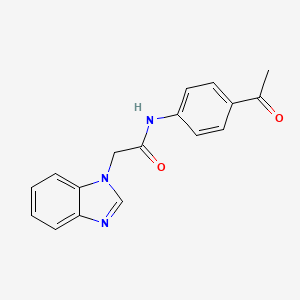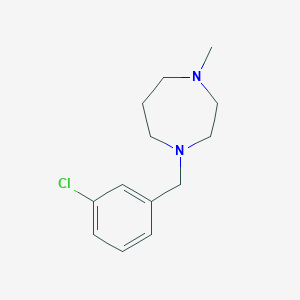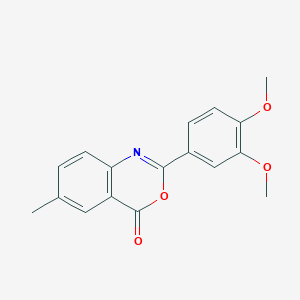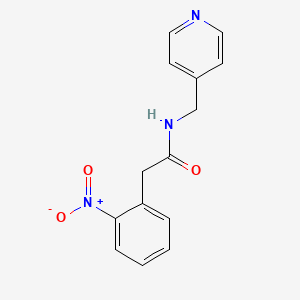![molecular formula C24H31N3O B5679751 9-[(4,6-dimethyl-3-pyridinyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5679751.png)
9-[(4,6-dimethyl-3-pyridinyl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazaspiro[5.5]undecane derivatives are a class of spiro-compounds characterized by the presence of two nitrogen atoms within a bicyclic system. These compounds have garnered attention due to their unique structural features and the potential for varied chemical reactivity and biological activity. The specific structure mentioned, with substitutions at key positions, suggests a complex synthesis pathway and a molecule with distinctive properties.
Synthesis Analysis
The synthesis of substituted 3,9-diazaspiro[5.5]undecanes, such as the one , can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring, followed by the addition of a β-dicarbonyl nucleophile under specific conditions (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated through various techniques, including NMR and X-ray crystallography. These studies reveal that spirocycles often prefer a chair conformation for the cyclohexanone unit and are stabilized by intermolecular interactions such as hydrogen bonding and π-π stacking (Islam et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives is influenced by their unique spirocyclic structure, which can participate in various organic reactions. The presence of nitrogen atoms within the spiro system allows for the formation of complexes with metals, indicating a potential for diverse chemical transformations (Cordes et al., 2013).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and crystallinity, are closely related to their molecular structure. For example, the crystal structure analysis provides insight into the compound's solid-state properties, including its conformational preferences and the types of intermolecular interactions that stabilize the crystal lattice (Islam et al., 2015).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives are characterized by their reactivity towards various reagents and conditions. These properties are significantly influenced by the electronic structure of the molecule, as evidenced by computational studies and reactions with electrophiles. The functional groups attached to the spirocyclic core play a crucial role in determining the molecule's reactivity and the types of chemical reactions it can undergo (Aggarwal & Khurana, 2015).
Propiedades
IUPAC Name |
(4,6-dimethylpyridin-3-yl)-(2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O/c1-18-13-19(2)25-15-22(18)23(28)27-11-9-24(10-12-27)14-21(16-26(3)17-24)20-7-5-4-6-8-20/h4-8,13,15,21H,9-12,14,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCIIROMNJZXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)N2CCC3(CC2)CC(CN(C3)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5679675.png)

![(3aS*,10aS*)-2-{4-[(methylamino)carbonyl]pyridin-2-yl}-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5679693.png)

![4-[(2-methylphenoxy)acetyl]morpholine](/img/structure/B5679710.png)
![ethyl 5-ethyl-2-[(3-methoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5679721.png)

![1'-[(7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)carbonyl]spiro[indene-1,4'-piperidine]](/img/structure/B5679727.png)
![1-{2-[(4-chlorophenyl)thio]ethyl}-1H-imidazole](/img/structure/B5679735.png)

![N-(2-furylmethyl)-3-oxo-2-(2-pyridin-2-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5679770.png)
![cyclohexylidene[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5679773.png)
![1-(2-methylthieno[3,2-d]pyrimidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B5679776.png)
![N-[1-(2-fluorobenzyl)piperidin-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5679780.png)